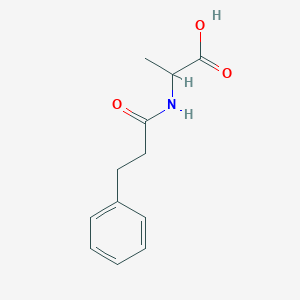
2-(3-Phenylpropanamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(3-fenilpropanamido)propanoico es un compuesto orgánico con la fórmula molecular C12H15NO3. Es un derivado del ácido propanoico, que presenta un grupo fenilo unido a la cadena principal del ácido propanoico a través de un enlace amida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 2-(3-fenilpropanamido)propanoico generalmente implica la reacción del ácido 3-fenilpropanoico con una amina adecuada en condiciones de formación de amida. Un método común incluye el uso de reactivos de acoplamiento como la diciclohexilcarbodiimida (DCC) y el 1-hidroxi-benzotriazol (HOBt) para facilitar la formación del enlace amida .
Métodos de producción industrial: En un entorno industrial, la producción de ácido 2-(3-fenilpropanamido)propanoico puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El proceso generalmente incluye pasos como la esterificación, la amidación y la purificación a través de cristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 2-(3-fenilpropanamido)propanoico puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo fenilo se puede oxidar para formar los ácidos o cetonas carboxílicos correspondientes.
Reducción: El grupo amida se puede reducir a una amina utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Halógenos (por ejemplo, bromo) en presencia de un catalizador ácido de Lewis.
Productos principales:
Oxidación: Formación de derivados del ácido benzoico.
Reducción: Formación de 3-fenilpropanamina.
Sustitución: Formación de derivados fenílicos halogenados.
Aplicaciones Científicas De Investigación
El ácido 2-(3-fenilpropanamido)propanoico tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su posible papel en las vías bioquímicas y las interacciones con las enzimas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en la producción de productos químicos especiales y como bloque de construcción para polímeros.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(3-fenilpropanamido)propanoico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo fenilo puede facilitar la unión a los bolsillos hidrofóbicos, mientras que el enlace amida puede formar enlaces de hidrógeno con residuos del sitio activo. Estas interacciones pueden modular la actividad de las enzimas o los receptores, lo que lleva a diversos efectos biológicos .
Compuestos similares:
Ácido 3-fenilpropanoico: Carece del grupo amida, lo que da como resultado una reactividad y aplicaciones diferentes.
Ácido 2-fenilpropanoico: Estructura similar pero con el grupo fenilo unido directamente a la cadena principal del ácido propanoico.
N-Fenilpropanamida: Contiene un grupo amida pero carece de la funcionalidad del ácido carboxílico.
Singularidad: El ácido 2-(3-fenilpropanamido)propanoico es único debido a su combinación de un grupo fenilo, un enlace amida y la funcionalidad del ácido carboxílico. Esta combinación le permite participar en una amplia gama de reacciones químicas e interactuar con varios objetivos biológicos, lo que lo convierte en un compuesto versátil en la investigación y las aplicaciones industriales .
Comparación Con Compuestos Similares
3-Phenylpropanoic acid: Lacks the amide group, resulting in different reactivity and applications.
2-Phenylpropanoic acid: Similar structure but with the phenyl group directly attached to the propanoic acid backbone.
N-Phenylpropanamide: Contains an amide group but lacks the carboxylic acid functionality.
Uniqueness: 2-(3-Phenylpropanamido)propanoic acid is unique due to its combination of a phenyl group, amide linkage, and carboxylic acid functionality. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Propiedades
IUPAC Name |
2-(3-phenylpropanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(12(15)16)13-11(14)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQOVJKEOBDJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)

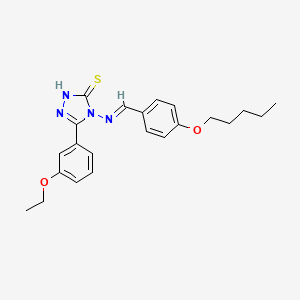
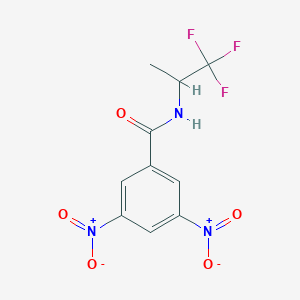


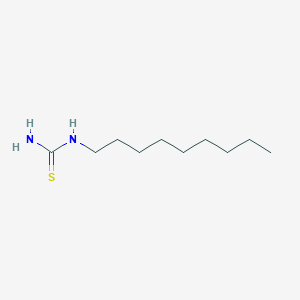
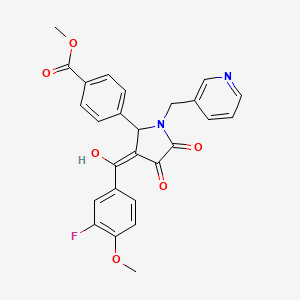
![N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine](/img/structure/B12007444.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007447.png)

![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)


